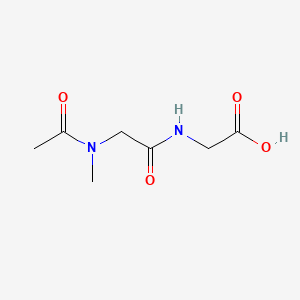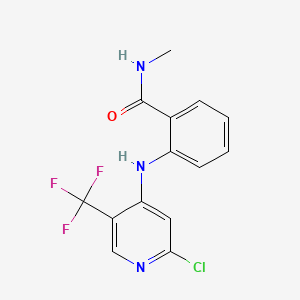
2-((2-Chloro-5-(trifluorométhyl)pyridin-4-yl)amino)-N-méthylbenzamide
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Applications De Recherche Scientifique
Produits agrochimiques
Les dérivés de TFMP sont largement utilisés dans l’industrie agrochimique pour protéger les cultures des ravageurs. Le groupe trifluorométhyle contribue à l’activité biologique des pesticides, les rendant plus efficaces. Par exemple, la 2,3-dichloro-5-(trifluorométhyl)pyridine (2,3,5-DCTF), un dérivé de TFMP, est très demandée comme intermédiaire chimique pour la synthèse de plusieurs produits phytosanitaires .
Industrie pharmaceutique
Plusieurs produits pharmaceutiques contiennent la fraction TFMP en raison de son impact sur les propriétés pharmacocinétiques des médicaments. La présence du groupe trifluorométhyle dans un composé peut affecter considérablement son activité biologique et ses propriétés physiques, conduisant au développement de nouveaux médicaments .
Médecine vétérinaire
Semblables à leur utilisation dans les produits pharmaceutiques humains, les dérivés de TFMP sont également utilisés en médecine vétérinaire. Les propriétés physico-chimiques uniques de l’atome de fluor combinées à la fraction pyridine contribuent à l’efficacité des médicaments vétérinaires .
Synthèse de médicaments approuvés par la FDA
Le groupe TFMP est un motif structural courant dans les médicaments approuvés par la FDA. Au cours des deux dernières décennies, de nombreux médicaments contenant le groupe TFMP ont été approuvés, ce qui montre son importance dans le développement de médicaments. Ces médicaments couvrent un large éventail de maladies et de troubles, soulignant la polyvalence des dérivés de TFMP en chimie médicinale .
Propriétés chimiques et utilisation comme intermédiaire
Le TFMP et ses dérivés servent d’intermédiaires dans la synthèse de divers composés. Les caractéristiques uniques du groupe TFMP, telles que son électronégativité et sa stabilité, en font un composant précieux dans le développement de nouvelles entités chimiques .
Applications futures
La recherche en cours sur les dérivés de TFMP suggère que de nombreuses applications nouvelles seront découvertes à l’avenir. La combinaison des propriétés de l’atome de fluor avec le cycle pyridine ouvre des possibilités d’utilisations innovantes dans divers domaines, y compris les matériaux fonctionnels .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAPDVJFOJWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
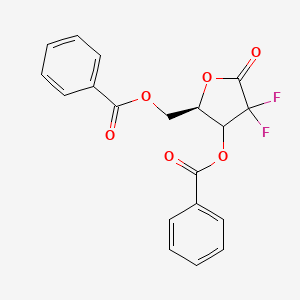

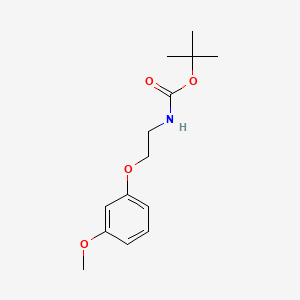

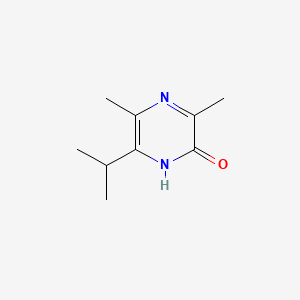
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)
![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
